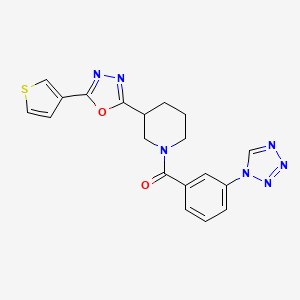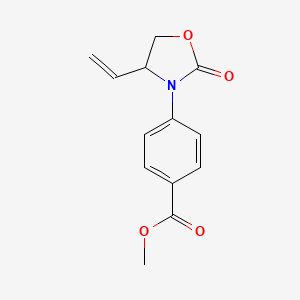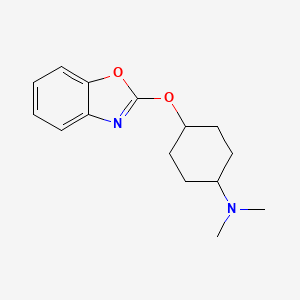
(5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone" is a complex molecule that likely contains a brominated furan ring, a sulfonyl group, and a pyrrolidine ring attached to a methanone moiety. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of structurally related furan compounds, which can be useful in understanding the chemistry of the compound .
Synthesis Analysis
The synthesis of furan derivatives can involve various reagents and intermediates. For instance, the paper titled "2,3-Dibromo-1-(Phenylsulfonyl)-1-Propene as a Versatile Reagent for the Synthesis of Furans and Cyclopentenones" discusses the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a versatile reagent for synthesizing furan derivatives such as 2-methyl-4-[(phenyl-sulfonyl)methyl]furan . This suggests that similar brominated and sulfonyl-containing reagents could be employed in the synthesis of the compound "this compound."
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the presence of a furan ring, which can engage in various interactions. The paper on the synthesis and crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine provides insights into the molecular geometry and intermolecular interactions, such as π-π interactions and hydrogen bonding, that can stabilize the crystal structure of such compounds . These findings can be extrapolated to predict the molecular interactions that might be present in the compound of interest.
Chemical Reactions Analysis
Furan derivatives can undergo a range of chemical reactions, including addition, annulation, cyclization, and oxidation . The presence of a bromine atom and a sulfonyl group in the compound suggests that it may participate in electrophilic substitution reactions or serve as a precursor for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can vary widely depending on their specific substituents and structure. The paper on 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine provides detailed information on the crystallographic parameters, such as cell dimensions and density, which are crucial for understanding the solid-state properties of these compounds . While the exact properties of "this compound" are not provided, the properties of related compounds can offer a general idea of what to expect in terms of solubility, stability, and reactivity.
科学的研究の応用
Synthesis and Structure Elucidation
The compound is involved in the synthesis of furans and pyrroles, which are vital synthons in chemical synthesis due to their presence in natural products and pharmaceutical agents. One study outlines methods for preparing 2-substituted 3-furfurals starting from 3-furfural, 3-bromofuran, and 3-vinylfurans, highlighting the utility of this compound in generating furan derivatives through addition and oxidative rearrangement processes (Kelly, Kerrigan, & Walsh, 2008).
Another important application is in the development of 2-aroylbenzofuran-3-ols, where compounds synthesized from salicylic acid, including 5-bromobenzofuran derivatives, were characterized and tested for in vitro cytotoxicity against human cancer cell lines, demonstrating the compound's potential in cancer research (Công et al., 2020).
Catalysis and Reaction Mechanisms
Studies on 5-endo cyclisations featuring furan derivatives showcase the compound's role in producing pyrrolidine derivatives, offering insights into reaction mechanisms that favor endo over exo cyclisations, thus expanding the toolbox for synthesizing heterocyclic compounds (Knight, Redfern, & Gilmore, 2001).
Research on intramolecular cyclization processes involving furan carboxylate esters underlines the methodological advancements in creating complex heterocycles, including pyridine derivatives, through 6-endo-dig-cyclization, demonstrating the compound's utility in synthesizing novel heterocyclic frameworks (Remizov, Pevzner, & Petrov, 2019).
Biological Activities and Applications
The antimicrobial and anti-inflammatory properties of furan derivatives, including pyrazoline and pyrrolidine methanone derivatives synthesized via microwave-assisted synthesis, highlight the compound's potential in medicinal chemistry for developing new therapeutic agents (Ravula et al., 2016).
Enzyme-catalyzed oxidations of furan derivatives to produce biobased platform chemicals, such as furan-2,5-dicarboxylic acid from 5-hydroxymethylfurfural, illustrate the compound's application in sustainable chemistry and materials science, paving the way for eco-friendly polymer production (Dijkman, Groothuis, & Fraaije, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
(5-bromofuran-2-yl)-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO5S/c15-13-4-3-12(21-13)14(17)16-6-5-11(8-16)22(18,19)9-10-2-1-7-20-10/h1-4,7,11H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMWXIMSLAKZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2530669.png)
![2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione](/img/structure/B2530671.png)
![3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2530672.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530677.png)


![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2530683.png)
![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone O-(4-chlorobenzyl)oxime](/img/structure/B2530685.png)


